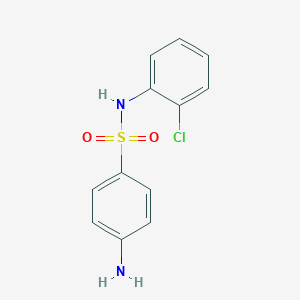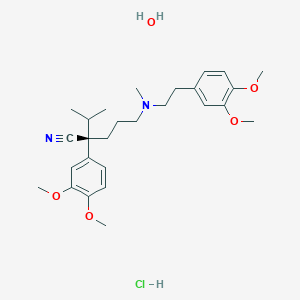
Dexverapamilo Clorhidrato
Descripción general
Descripción
Dexverapamil Hydrochloride is a chemical compound that belongs to the class of calcium channel blockers. It is a derivative of verapamil, which is used as an anti-hypertensive and anti-anginal drug. Dexverapamil Hydrochloride has been studied for its potential use in cancer treatment due to its ability to inhibit the efflux of chemotherapeutic agents from cancer cells.
Aplicaciones Científicas De Investigación
Autoasociación en solución acuosa
Dexverapamilo Clorhidrato ha sido estudiado por sus propiedades de autoasociación en soluciones acuosas . La solubilidad del dexverapamilo por debajo de pH 7.0 se encontró que era más alta de lo esperado, lo que se cree que se debe a la autoasociación del dexverapamilo catiónico . Esta propiedad está respaldada por el hecho de que es activo en la superficie y que aumenta la solubilidad tanto del naftaleno como del antraceno en soluciones acuosas .
Estudios de interacción fármaco-fármaco
This compound se ha utilizado en estudios de interacción fármaco-fármaco (DDI) . Se construyó y evaluó un modelo farmacocinético basado en la fisiología, enantioselectivo y mecanístico de verapamilo y norverapamilo para estudios de DDI . Este modelo se puede utilizar para explorar diferentes protocolos de estudio durante el diseño de estudios clínicos de DDI y para predecir el resultado de escenarios clínicos no probados .
Tratamiento del carcinoma de células renales
Dexverapamilo se ha utilizado en combinación con vinblastina en el tratamiento del carcinoma de células renales . En un ensayo de fase I/II, dexverapamilo se combinó con vinblastina para este propósito . La cardiotoxicidad reducida del dexverapamilo, en comparación con su forma L, lo convierte en un candidato prometedor para tales tratamientos .
Mecanismo De Acción
Target of Action
Dexverapamil Hydrochloride, also known as ®-Verapamil Hydrochloride, primarily targets L-type calcium channels . These channels are highly expressed in vascular smooth muscle and myocardial tissue, where they control peripheral vascular resistance and heart contractility .
Mode of Action
Dexverapamil inhibits L-type calcium channels by binding to a specific area of their alpha-1 subunit, Cav1.2 . This inhibition reduces the influx of calcium ions, which play a crucial role in muscle contraction. By reducing calcium influx, Dexverapamil decreases the contractility of the heart and dilates the blood vessels .
Biochemical Pathways
The primary biochemical pathway affected by Dexverapamil is the calcium signaling pathway . By inhibiting L-type calcium channels, Dexverapamil reduces the amount of calcium entering the cells. This action disrupts the normal calcium signaling processes, leading to a decrease in muscle contraction and vasodilation .
Result of Action
The molecular and cellular effects of Dexverapamil’s action primarily involve a decrease in heart contractility and peripheral vascular resistance . This results in lower blood pressure and reduced workload on the heart, making it beneficial in the treatment of conditions like hypertension and angina .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Dexverapamil Hydrochloride interacts with various enzymes and proteins. Its primary interaction is with the P-glycoprotein, a type of efflux transporter belonging to the ATP-binding cassette (ABC) family . This interaction is competitive, meaning Dexverapamil Hydrochloride binds to the same site on the P-glycoprotein as the substrate, thereby inhibiting the function of the transporter .
Cellular Effects
In terms of cellular effects, Dexverapamil Hydrochloride has been found to have cytotoxic effects on baby hamster kidney 21 (BHK-21) cells that have been transfected with human MDR-1 cDNA . This cytotoxicity was observed at concentrations of 10-20 μM, which were ineffective in control BHK-21 cells .
Molecular Mechanism
The molecular mechanism of Dexverapamil Hydrochloride primarily involves its interaction with the P-glycoprotein. By competitively inhibiting this efflux pump, Dexverapamil Hydrochloride prevents the efflux of a wide range of antineoplastic drugs, thereby potentially increasing their effectiveness .
Metabolic Pathways
The main metabolic pathway of Dexverapamil Hydrochloride involves N-demethylation by CYP3A4, producing R- and S-norverapamil . This metabolic process does not disturb the chiral center, and the resulting metabolites have plasma concentrations that are barely detectable following intravenous administration but equal to or exceeding those of the parent drug enantiomers following oral administration .
Transport and Distribution
Dexverapamil Hydrochloride is known to interact with the P-glycoprotein, a type of efflux transporter This suggests that the drug may be transported out of cells via this transporter
Subcellular Localization
Given its interaction with the P-glycoprotein, it is likely that the drug localizes to the cell membrane where this transporter is located .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of Dexverapamil Hydrochloride involves the conversion of Verapamil Hydrochloride to Dexverapamil Hydrochloride using a chiral catalyst.", "Starting Materials": [ "Verapamil Hydrochloride", "Sodium Borohydride", "Acetic Acid", "Sodium Chloride", "Methanol", "Water" ], "Reaction": [ "Verapamil Hydrochloride is dissolved in methanol.", "To this, a solution of sodium borohydride in methanol is added dropwise while stirring at room temperature.", "The reaction mixture is stirred for 3 hours at room temperature.", "Acetic acid is added to the reaction mixture to quench the excess sodium borohydride.", "The mixture is then filtered to remove the sodium chloride formed during the reaction.", "The filtrate is evaporated under reduced pressure to obtain the crude product.", "The crude product is dissolved in a mixture of water and methanol.", "This solution is then treated with a chiral catalyst and stirred for 24 hours at room temperature.", "The reaction mixture is then filtered and the filtrate is evaporated under reduced pressure to obtain Dexverapamil Hydrochloride as a white solid." ] } | |
| 38176-02-2 | |
Fórmula molecular |
C27H41ClN2O5 |
Peso molecular |
509.1 g/mol |
Nombre IUPAC |
(2R)-2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentanenitrile;hydrate;hydrochloride |
InChI |
InChI=1S/C27H38N2O4.ClH.H2O/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H;1H2/t27-;;/m1../s1 |
Clave InChI |
ICKXRKHJKXMFLR-KFSCGDPASA-N |
SMILES isomérico |
CC(C)[C@@](CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
SMILES |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl |
SMILES canónico |
CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.O.Cl |
| 38176-02-2 | |
Sinónimos |
(αR)-α-[3-[[2-(3,4-Dimethoxyphenyl)ethyl]methylamino]propyl]-3,4-dimethoxy-α-(1-methylethyl)-benzeneacetonitrile Hydrochloride; (R)-Verapamil Hydrochloride; Dexverapamil Hydrochloride; LU 33925; NSC 632821; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: The research mentions that Dexverapamil Hydrochloride exhibits unusual solubility behavior. Can you elaborate on this and its potential implications?
A1: Dexverapamil Hydrochloride, the enantiomer of the calcium channel blocker Verapamil, demonstrates a higher solubility in aqueous solutions below pH 7.0 than predicted by its intrinsic solubility. This phenomenon is attributed to the self-association of its cationic form. [] The study suggests that the self-association leads to the formation of dimers, which exhibit increased solubility compared to the monomeric form. This finding is supported by the compound's surface activity and its ability to increase the solubility of naphthalene and anthracene in aqueous solutions. [] The formation of dimers could have implications for the drug's pharmacokinetic properties, potentially affecting its absorption, distribution, and overall bioavailability.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



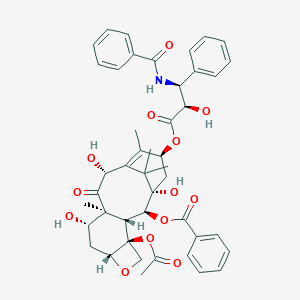

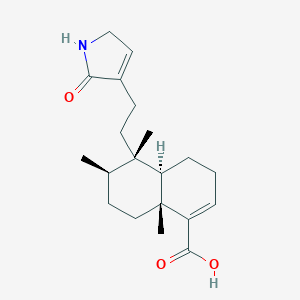
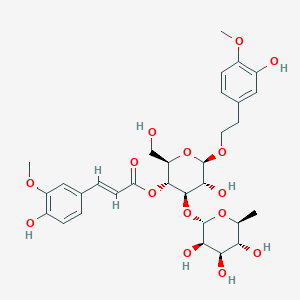
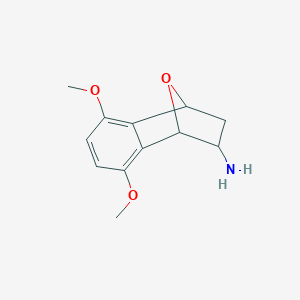
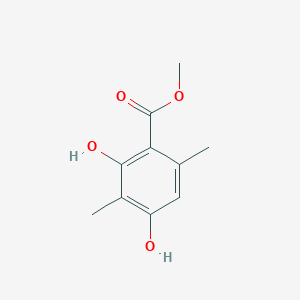
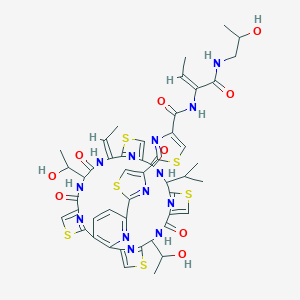
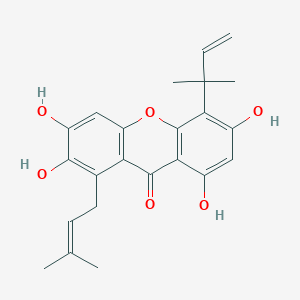


![3,6-Dioxa-8-azabicyclo[3.2.1]octan-4-one,1,5-dimethyl-(9CI)](/img/structure/B21627.png)

